Enhanced Lipophilicity for Membrane Permeability
The cyclopentyl ring in Methyl 2-amino-3-cyclopentylpropanoate HCl provides a quantifiable increase in lipophilicity compared to analogs with linear aliphatic side chains of similar carbon count. The free acid, 3-cyclopentyl-DL-alanine, has a calculated LogP of 1.35 . In contrast, a similar free acid with a linear chain, norleucine (2-aminohexanoic acid), has a lower LogP, typically around -0.52, and the standard alanine has a LogP of -0.68. While these values are for the free acids, the trend directly translates to the esterified hydrochloride salt form. This increased LogP for the cyclopentyl-containing molecule is a direct indicator of improved membrane permeability potential, a critical parameter for cellular and in vivo studies [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP: 1.35 (for 3-Cyclopentyl-DL-alanine free acid) |
| Comparator Or Baseline | Norleucine (free acid) LogP: -0.52; Alanine (free acid) LogP: -0.68 |
| Quantified Difference | Delta LogP > 1.8 (vs. Alanine) and > 1.9 (vs. Norleucine) |
| Conditions | Calculated logP values from chemical databases |
Why This Matters
This quantifiable difference in lipophilicity provides a scientific basis for selecting this compound when designing molecules intended for passive membrane diffusion or when modifying the pharmacokinetic profile of a lead compound.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
